
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a chlorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene typically involves the bromination of 1-methoxy-2-(chloromethyl)benzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms, yielding simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-hydroxyethyl)-3-chlorobenzene, 1-(2-cyanoethyl)-3-chlorobenzene, and 1-(2-aminoethyl)-3-chlorobenzene.
Oxidation: Products include 1-(2-formyl)-3-chlorobenzene and 1-(2-carboxy)-3-chlorobenzene.
Reduction: Products include 1-(2-methoxyethyl)-3-chlorobenzene and 1-(2-bromoethyl)-3-chlorobenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(methoxymethyl)benzene
- 1-(2-Bromo-1-methoxyethyl)-3-(trifluoromethyl)benzene
- 2-Bromoanisole
Uniqueness
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrClO |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3 |
Clave InChI |
PVECFVZGBLLWTH-UHFFFAOYSA-N |
SMILES canónico |
COC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

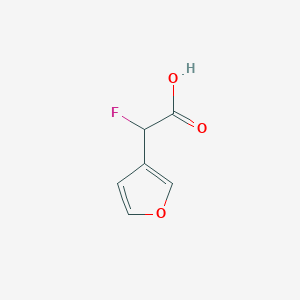
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
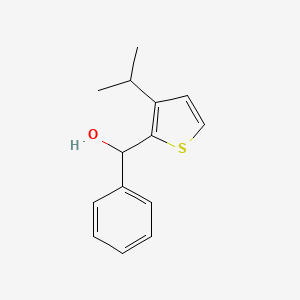
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

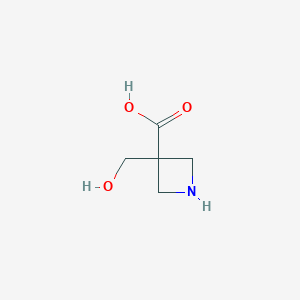
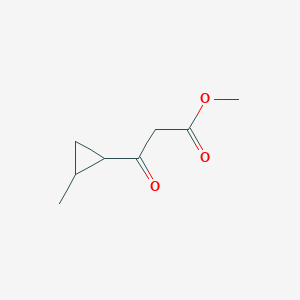
![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)
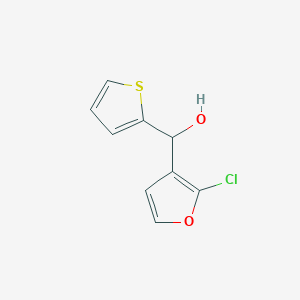
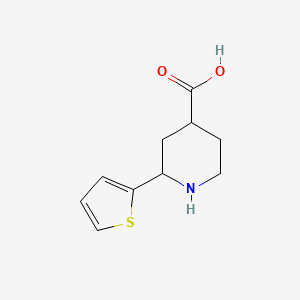
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)

